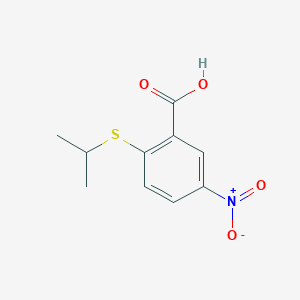

5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid

Description

Properties

IUPAC Name |

5-nitro-2-propan-2-ylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-6(2)16-9-4-3-7(11(14)15)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIWBBRQFPNHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-(propan-2-ylsulfanyl)benzoic acid

- The most direct and widely referenced method involves the nitration of 2-(propan-2-ylsulfanyl)benzoic acid using a nitrating mixture.

- Starting Material: 2-(propan-2-ylsulfanyl)benzoic acid

- Reagents: Concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃)

- Conditions: Low temperature (typically 0–5°C) to control regioselectivity and minimize byproducts

- Workup: The reaction mixture is poured onto ice, and the crude product is isolated by filtration. Further purification is achieved by recrystallization.

Reaction Equation:

$$

\text{2-(propan-2-ylsulfanyl)benzoic acid} + HNO3/H2SO4 \rightarrow \text{5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid} + H2O

$$

| Step | Reagent/Condition | Purpose | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Introduce nitro group at position 5 | Control temp for selectivity |

| Workup | Ice quench, filtration | Isolate crude product | |

| Purification | Recrystallization | Obtain pure compound | Solvent: e.g., ethanol |

- Typical yields for this nitration step range from 60–80% depending on scale and temperature control.

- Purity after recrystallization is generally >95% as confirmed by HPLC or NMR.

Nucleophilic Substitution Approach

- Another possible approach is the nucleophilic aromatic substitution of a suitable nitrobenzoic acid derivative with isopropyl mercaptan.

- Starting Material: 5-nitro-2-halobenzoic acid (e.g., 5-nitro-2-chlorobenzoic acid)

- Reagent: Isopropyl mercaptan (propan-2-thiol)

- Base: Potassium carbonate or sodium hydroxide

- Solvent: Polar aprotic solvent (e.g., DMF or DMSO)

- Conditions: 80–120°C, several hours

Reaction Equation:

$$

\text{5-nitro-2-chlorobenzoic acid} + \text{isopropyl mercaptan} \xrightarrow[]{\text{base, solvent}} \text{this compound} + \text{HCl}

$$

| Step | Reagent/Condition | Purpose | Notes |

|---|---|---|---|

| Substitution | Isopropyl mercaptan, base, DMF, 80–120°C | Replace halide with isopropylsulfanyl | Reaction time: 6–24 h |

| Workup | Acidification, extraction | Isolate product | Acidify to precipitate acid |

| Purification | Recrystallization | Obtain pure compound | Solvent: e.g., ethanol |

- Yields for this route are typically in the 50–70% range.

- Purity after recrystallization is high, suitable for further applications.

- On an industrial scale, nitration is preferred due to scalability and cost-effectiveness.

- Temperature and reaction time are tightly controlled in large reactors to maximize yield and minimize hazardous byproducts.

- Purification is generally performed by recrystallization, but chromatographic methods may be used for analytical samples.

| Method | Starting Material | Key Reagents | Yield (%) | Scalability | Selectivity | Purity (%) |

|---|---|---|---|---|---|---|

| Direct Nitration | 2-(propan-2-ylsulfanyl)benzoic acid | HNO₃/H₂SO₄ | 60–80 | High | High | >95 |

| Nucleophilic Substitution | 5-nitro-2-halobenzoic acid | Isopropyl mercaptan, base | 50–70 | Moderate | Moderate | >95 |

- The direct nitration method is the most widely reported and preferred for laboratory and industrial synthesis due to its simplicity and high regioselectivity.

- The nucleophilic substitution method is useful when suitable halogenated precursors are available or when the direct nitration is problematic due to sensitivity of the starting material.

- Both methods yield a product that is typically purified to high standards (>95% purity) for research and industrial applications.

- No significant alternative multicomponent or one-pot methods have been widely documented for this specific compound in the current literature.

- Summary Table: Key Preparation Data

| Property | Value/Range |

|---|---|

| Molecular Formula | C10H11NO4S |

| Molecular Weight | 241.27 g/mol |

| Main Preparation Route | Nitration of 2-(propan-2-ylsulfanyl)benzoic acid |

| Alternative Route | Nucleophilic substitution with isopropyl mercaptan |

| Typical Yield | 50–80% (depending on method) |

| Purity (after recrystallization) | >95% |

| Industrial Scalability | High (nitration route) |

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 5-amino-2-(propan-2-ylsulfanyl)benzoic acid.

Reduction: Formation of 5-amino-2-(propan-2-ylsulfanyl)benzoic acid.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent, particularly in the context of antimicrobial and anti-tubercular activities. Research indicates that derivatives of benzoic acid, including those substituted with nitro and sulfanyl groups, exhibit significant biological activities.

Antimicrobial Activity

Studies have shown that compounds containing the benzoic acid structure can inhibit the growth of various bacteria and fungi. The introduction of the nitro group enhances this activity, making it a candidate for further development as an antimicrobial agent.

Anti-tubercular Activity

Recent research highlights the potential of 5-nitro-2-(propan-2-ylsulfanyl)benzoic acid derivatives in combating Mycobacterium tuberculosis (Mtb). The compound's structural features may facilitate better binding to target sites on bacterial enzymes, which is crucial for inhibiting bacterial growth. For instance, docking studies have indicated favorable interactions with key proteins involved in Mtb metabolism, suggesting a mechanism of action that warrants further investigation .

Synthesis of Novel Compounds

The synthesis of this compound can be achieved through various chemical pathways, including:

- Nucleophilic Substitution Reactions : Utilizing isopropyl mercaptan and nitro-substituted benzoic acids.

- Multicomponent Reactions : Combining different reactants to form complex molecules with enhanced biological properties.

These synthetic strategies not only yield the target compound but also pave the way for generating a library of derivatives that can be screened for various biological activities.

Case Study: Anti-Tubercular Activity

A study conducted by researchers synthesized several benzothiazole derivatives inspired by this compound and evaluated their anti-tubercular properties against Mtb strains. The findings revealed that certain derivatives exhibited lower Minimum Inhibitory Concentrations (MIC) compared to standard drugs like Isoniazid, indicating their potential as new therapeutic agents .

| Compound | MIC (µg/mL) | Comparison to Isoniazid |

|---|---|---|

| 7a | 0.25 | Better |

| 7g | 0.50 | Comparable |

Pharmacokinetics and Bioavailability

Pharmacokinetic studies showed that some synthesized derivatives had favorable absorption profiles and bioavailability rates exceeding 50%, making them suitable candidates for oral administration . This aspect is critical for developing effective treatments against drug-resistant tuberculosis strains.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propan-2-ylsulfanyl group may also play a role in modulating the compound’s activity and interactions with target molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Nitrobenzoic Acid Derivatives

*Note: Exact data for this compound inferred from analogs.

Key Observations :

- Amino vs. Sulfanyl Groups: Amino derivatives (e.g., NPPB) exhibit voltage-dependent chloride channel inhibition, with a dissociation constant (Kd) of 166 µM for CFTR channel block .

- Steric and Electronic Effects : Bulky substituents (e.g., NDPB’s diphenyl group) enhance potency (Kd = 55 µM) by improving hydrophobic interactions, while smaller groups (e.g., BANB’s n-butyl) reduce efficacy (Kd = 243 µM) . The isopropylthio group in the target compound may balance steric bulk and lipophilicity.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- The target compound’s molecular weight (241.26 g/mol) and predicted LogP (~2.5) suggest moderate lipophilicity, favorable for membrane permeability.

- Sulfanyl derivatives generally exhibit higher LogP values than amino analogs, impacting bioavailability and target engagement .

Key Observations :

- NPPB’s chloride channel inhibition is voltage-dependent, with a 40% reduction in inward CFTR current at -790 mV . Its lack of specificity limits therapeutic use, prompting research into derivatives like NDPB and sulfanyl analogs .

Biological Activity

5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid is a benzoic acid derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

Chemical Structure and Properties

This compound features a nitro group and a propan-2-ylsulfanyl substituent on its aromatic ring, which influences its reactivity and biological properties. The molecular formula is C12H15NO3S, with a molecular weight of approximately 253.32 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Studies suggest that it can scavenge free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases and aging.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in several experimental models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), thereby mitigating inflammation-related conditions.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory responses, including COX and lipoxygenase.

- Cell Signaling Modulation : It modulates signaling pathways related to inflammation and apoptosis by affecting the NF-kB pathway.

- Membrane Interaction : Studies have shown that it can interact with cell membranes, altering their permeability and affecting ion transport.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against tested strains, suggesting potent antimicrobial activity.

Study 2: Anti-inflammatory Mechanisms

In a research article from Inflammation Research, the anti-inflammatory properties were assessed in a mouse model of acute inflammation. Administration of the compound significantly reduced edema and inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Antioxidant, Anti-inflammatory | Effective against Gram-positive bacteria; reduces oxidative stress |

| 5-Nitrobenzoic acid | Structure | Moderate antimicrobial | Less effective than this compound |

| 4-Amino benzoic acid | Structure | Weak antimicrobial | Limited anti-inflammatory effects |

Q & A

Basic Questions

Q. What are the primary methods for synthesizing and characterizing 5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid?

- Methodological Answer : Synthesis typically involves nitro-substitution and sulfanyl group introduction via nucleophilic aromatic substitution or coupling reactions. For example, analogous compounds (e.g., NPPB) are synthesized by reacting benzoic acid derivatives with alkylamines or thiols under controlled conditions . Characterization requires:

-

Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and substituent positions.

-

High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for biological studies) .

-

Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

Key Reaction Parameters Solvent: DMSO or DMF Temperature: 60–80°C Catalysts: Base (e.g., K₂CO₃)

Q. What is the role of this compound in modulating chloride channels in cellular models?

- Methodological Answer : This compound acts as a voltage-dependent chloride channel (Cl⁻) inhibitor, particularly targeting CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) and volume-regulated anion channels (VRAC). Key steps for evaluation:

- Patch-Clamp Electrophysiology : To measure ion current inhibition in transfected cells (e.g., Xenopus oocytes or human trabecular meshwork cells) .

- Dosage Optimization : Stock solutions prepared in DMSO (final concentration ≤0.1% to avoid solvent toxicity) .

- Voltage Dependency : Assess block efficacy at varying membrane potentials (e.g., preferential inhibition of inward currents at negative potentials) .

Q. How does the nitro group influence the biological activity of this compound?

- Methodological Answer : The nitro group at the 5-position is critical for channel block potency. Structural analogs lacking this group show reduced efficacy. For example:

- Wild-Type vs. Mutant CFTR : Removal of the nitro group decreases binding affinity by ~10-fold .

- Electrophilic Interactions : The nitro group may participate in hydrogen bonding or charge interactions with channel residues (e.g., Lys335 in CFTR) .

Advanced Research Questions

Q. How can researchers design experiments to assess off-target effects of this compound on other ion channels?

- Methodological Answer :

- Multi-Channel Screening : Use heterologous expression systems (e.g., HEK293 cells) expressing K⁺, Ca²⁺, or TRP channels to test cross-reactivity .

- Intracellular Ca²⁹ Imaging : Monitor [Ca²⁺]i changes using Fluo-4 AM dye to detect unintended Ca²⁺ mobilization .

- Competitive Binding Assays : Compare inhibition profiles with selective blockers (e.g., niflumic acid for Ca²⁺-activated Cl⁻ channels) .

Q. What strategies are recommended for resolving contradictions in data related to the apoptotic effects of this compound across different cell types?

- Methodological Answer : Discrepancies (e.g., pro-apoptotic in glioma cells vs. anti-apoptotic in trabecular meshwork cells) may arise from:

- Cell-Specific Channel Expression : Validate Cl⁻ channel subtypes (e.g., ClC-3 in glioma vs. CFTR in epithelial cells) using siRNA knockdown .

- Apoptosis Assay Triangulation : Combine flow cytometry (Annexin V/PI), caspase-3 activation assays, and mitochondrial membrane potential (ΔΨm) measurements .

- Dose-Response Curves : Test concentrations from 1–100 µM to identify threshold effects .

Q. What advanced techniques are used to study the voltage-dependent inhibition of chloride channels by this compound?

- Methodological Answer :

-

Two-Electrode Voltage Clamp (TEVC) : Ideal for Xenopus oocytes expressing CFTR mutants (e.g., K335E, R347E) to map drug-channel interactions .

-

SCN⁻ Permeability Tests : Replace Cl⁻ with SCN⁻ to assess anion-dependent block mechanisms .

-

Molecular Docking Simulations : Model interactions between the nitro group and channel pore residues (e.g., using PyMOL or AutoDock) .

Key Mutant CFTR Findings K335E Mutation: Increases Kd for drug block by 3-fold R347E Mutation: Reduces voltage sensitivity of inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.